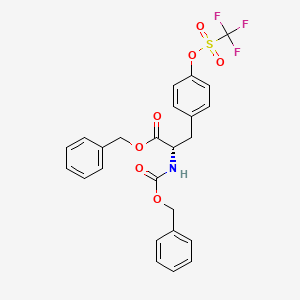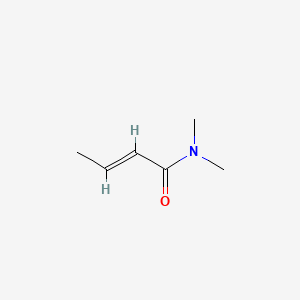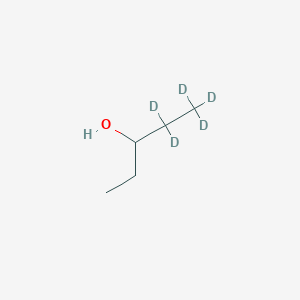
Cbz-L-Tyrosine benzyl ester triflate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex molecules like (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate often involves multiple steps, including protection and deprotection of functional groups, activation of intermediates, and coupling reactions. While specific synthesis routes for this compound are not detailed in the available literature, similar compounds have been synthesized through methods involving trifluoromethanesulfonic anhydride or triflates as activating agents or intermediates in the synthesis of glycosides and other complex molecules (Crich & Smith, 2000).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically involves spectroscopic techniques like NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state structures. These techniques allow for the determination of the molecular geometry, the state of functional groups, and the stereochemistry of the molecule. Although specific studies on the molecular structure analysis of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate are not available, general principles of structure determination apply to this compound as well.
Chemical Reactions and Properties
The chemical properties of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate are influenced by the presence of functional groups such as the benzyloxy carbonyl group, amino group, and the trifluoromethanesulfonate moiety. These groups can participate in various chemical reactions, including nucleophilic substitutions, eliminations, and additions. The trifluoromethanesulfonate group, in particular, is known for its role in activating substrates for nucleophilic attack and can be involved in the synthesis of glycosides and other coupling reactions (Crich & Smith, 2000).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystallinity of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate depend on its molecular structure. The presence of polar functional groups and the overall molecular geometry affect these properties significantly. While specific data on this compound are not provided, compounds with similar structural features exhibit varied solubility in organic solvents and water, influenced by the hydrophobic and hydrophilic balance within the molecule.
Chemical Properties Analysis
The chemical properties of (S)-Benzyl 2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoate trifluoromethanesulfonate, such as reactivity towards acids, bases, nucleophiles, and electrophiles, are shaped by its functional groups. The compound's behavior in chemical reactions, including stability under different conditions and reactivity profiles, would be critical for its applications in synthetic chemistry. The trifluoromethanesulfonate group, for instance, is known for its excellent leaving group ability, facilitating various substitution reactions (Crich & Smith, 2000).
Aplicaciones Científicas De Investigación
Protección de ácidos carboxílicos
Los ésteres bencílicos, como el Cbz-L-Tyrosine benzyl ester triflate, se utilizan a menudo en química orgánica como grupos protectores para los ácidos carboxílicos {svg_1}. Proporcionan estabilidad durante las reacciones y pueden eliminarse selectivamente cuando ya no son necesarios {svg_2}.
Reacciones de esterificación
El this compound puede mediar reacciones de esterificación entre triflato de 2-benciloxi-1-metilpiridinio y ácidos carboxílicos {svg_3}. Este proceso no se ve afectado por alcoholes, fenoles, amidas y otras funcionalidades sensibles {svg_4}.
Desprotección
La desprotección de los grupos bencílicos y alílicos se puede lograr en condiciones suaves y neutras mediante la generación in situ de hidrógeno molecular {svg_5}. Este proceso implica la adición de trietilsilano a paladio sobre carbón {svg_6}.
Derivatización biocatalítica
Se han reportado avances recientes en la derivatización biocatalítica de L-tirosina, un compuesto estrechamente relacionado con el this compound {svg_7}. Los biocatalizadores enzimáticos se pueden utilizar para producir productos químicos como L-3,4-dihidroxifenilalanina, tiramina, ácido 4-hidroxifenilpirúvico y alcaloides bencilisoquinolínicos {svg_8}.
Aplicaciones industriales
Los derivados de L-tirosina, incluido el this compound, se emplean ampliamente en las industrias farmacéutica, alimentaria y cosmética {svg_9}. Se pueden utilizar para producir una variedad de productos químicos de alto valor, como compuestos aromáticos insaturados, ácidos α-hidroxílicos y alcoholes aromáticos {svg_10}.
Perspectivas futuras
Hay una investigación en curso sobre la producción enzimática de derivados de L-tirosina {svg_11}. Esta área de estudio es prometedora para el desarrollo de nuevas aplicaciones industriales de compuestos como el this compound {svg_12}.
Propiedades
IUPAC Name |
benzyl (2S)-2-(phenylmethoxycarbonylamino)-3-[4-(trifluoromethylsulfonyloxy)phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3NO7S/c26-25(27,28)37(32,33)36-21-13-11-18(12-14-21)15-22(23(30)34-16-19-7-3-1-4-8-19)29-24(31)35-17-20-9-5-2-6-10-20/h1-14,22H,15-17H2,(H,29,31)/t22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDJKKOIYOSXFZ-QFIPXVFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC2=CC=C(C=C2)OS(=O)(=O)C(F)(F)F)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3NO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







